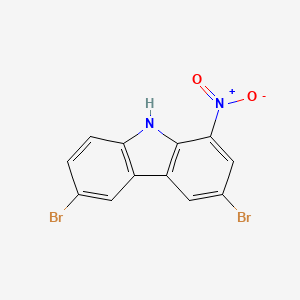

3,6-Dibromo-1-nitro-9H-carbazole

Descripción

The exact mass of the compound 3,6-Dibromo-1-nitro-9H-carbazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6777. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,6-Dibromo-1-nitro-9H-carbazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6-Dibromo-1-nitro-9H-carbazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3,6-dibromo-1-nitro-9H-carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br2N2O2/c13-6-1-2-10-8(3-6)9-4-7(14)5-11(16(17)18)12(9)15-10/h1-5,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRMUUSATUCOGCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C3=C(N2)C(=CC(=C3)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50278252 | |

| Record name | 3,6-Dibromo-1-nitro-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50278252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5416-22-8 | |

| Record name | NSC6777 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-Dibromo-1-nitro-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50278252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of the Carbazole Framework in Organic Chemistry and Materials Science

The carbazole (B46965) moiety, a tricyclic aromatic heterocycle, is a privileged structure in the fields of organic chemistry and materials science. nih.govrsc.org Its rigid and planar π-conjugated system imparts favorable electronic and photophysical properties, making it an ideal building block for a diverse range of applications. tandfonline.comnih.gov Carbazole and its derivatives are recognized for their excellent hole-transporting capabilities and high energy gaps, which are crucial for the development of organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices. tandfonline.comnih.govresearchgate.net

In materials science, polymers containing carbazole units exhibit superior optical properties compared to many conventional conjugated polymers. tandfonline.com The nitrogen atom in the carbazole ring influences the electronic characteristics of the molecule, contributing to efficient light absorption and emission. tandfonline.comnih.gov This has led to extensive research into carbazole-based materials for applications in electronic photography, color liquid crystals, and organic optical information recording. nih.gov

Beyond materials science, the carbazole skeleton is a common motif in many biologically active compounds and pharmaceuticals. nih.govtandfonline.comechemcom.com Numerous carbazole alkaloids isolated from natural sources exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. nih.govrsc.orgnih.gov This has spurred significant interest in the synthesis of novel carbazole derivatives for drug discovery and development. nih.govtandfonline.com

Overview of Halogenated and Nitrated Carbazole Derivatives in Contemporary Research

The strategic introduction of halogen and nitro groups onto the carbazole (B46965) framework is a key method for modulating its chemical and physical properties. Halogenation, particularly bromination, at the 3 and 6 positions of the carbazole ring is a common synthetic step to create versatile intermediates. mdpi.comchemicalbook.com These brominated carbazoles, such as 3,6-dibromo-9H-carbazole, serve as crucial starting materials for the synthesis of more complex derivatives through various cross-coupling reactions. orgsyn.orggoogle.com The bromine atoms can be substituted with a wide range of functional groups, allowing for the fine-tuning of the molecule's electronic and optical properties. mdpi.com

Nitro derivatives of carbazole are also of significant interest in chemical research. tandfonline.comnih.gov The introduction of a nitro group, an electron-withdrawing group, can significantly alter the electronic structure of the carbazole system. nih.gov This modification can be used to tune the energy levels of the molecule, which is particularly important in the design of materials for electronic applications. researchgate.net For instance, nitrated carbazoles have been investigated for their potential use in insecticides and as intermediates in the synthesis of other functional molecules. tandfonline.comnih.gov The combination of both halogen and nitro substituents on the same carbazole scaffold, as seen in 3,6-Dibromo-1-nitro-9H-carbazole, offers a pathway to multifunctional compounds with potentially unique and desirable properties.

Spectroscopic and Structural Elucidation Techniques in Advanced Carbazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For a molecule such as 3,6-Dibromo-1-nitro-9H-carbazole, both ¹H and ¹³C NMR would provide crucial information about its proton and carbon framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 3,6-Dibromo-1-nitro-9H-carbazole would be expected to show distinct signals for each of the aromatic protons. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the bromo and nitro substituents, as well as the anisotropic effects of the aromatic rings. The integration of the signals would correspond to the number of protons, and the splitting patterns (singlet, doublet, triplet, etc.) would reveal the neighboring proton environments.

Hypothetical ¹H NMR Data Table for 3,6-Dibromo-1-nitro-9H-carbazole:

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |

| H-2 | ~8.0 - 8.3 | d |

| H-4 | ~8.5 - 8.8 | d |

| H-5 | ~7.5 - 7.8 | d |

| H-7 | ~7.6 - 7.9 | dd |

| H-8 | ~8.1 - 8.4 | d |

| N-H | ~10.0 - 11.0 | s (broad) |

Note: This table is predictive and based on the analysis of similar carbazole (B46965) structures. Actual experimental values may vary.

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are also sensitive to the electronic environment. The presence of the bromine and nitro groups would cause significant downfield shifts for the carbons to which they are attached.

Hypothetical ¹³C NMR Data Table for 3,6-Dibromo-1-nitro-9H-carbazole:

| Carbon | Expected Chemical Shift (ppm) |

| C-1 | ~140 - 145 |

| C-2 | ~120 - 125 |

| C-3 | ~115 - 120 |

| C-4 | ~125 - 130 |

| C-4a | ~122 - 127 |

| C-4b | ~138 - 142 |

| C-5 | ~112 - 117 |

| C-6 | ~118 - 123 |

| C-7 | ~128 - 133 |

| C-8 | ~110 - 115 |

| C-8a | ~140 - 145 |

| C-9a | ~125 - 130 |

Note: This table is predictive and based on the analysis of similar carbazole structures. Actual experimental values may vary.

Two-Dimensional NMR Techniques for Structural Confirmation

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR techniques would be essential. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would reveal one-bond and multiple-bond correlations between protons and carbons, respectively. These analyses would be critical in confirming the precise substitution pattern on the carbazole core.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of 3,6-Dibromo-1-nitro-9H-carbazole with a high degree of accuracy. This measurement would allow for the unambiguous determination of its molecular formula, C₁₂H₆Br₂N₂O₂. The calculated exact mass for this formula is a key parameter for its identification.

Expected HRMS Data for 3,6-Dibromo-1-nitro-9H-carbazole:

| Ion | Calculated m/z |

| [M+H]⁺ | 370.8899 |

| [M+Na]⁺ | 392.8718 |

Note: The calculated m/z values are based on the monoisotopic masses of the constituent elements.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules like nitro-substituted carbazoles. In ESI-MS, the sample is introduced as a solution, and ions are generated by applying a high voltage. This technique would be expected to produce a prominent protonated molecular ion peak ([M+H]⁺), which would correspond to the molecular weight of the compound plus the mass of a proton. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing two bromine atoms.

Vibrational Spectroscopy (Fourier-Transform Infrared, FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique to identify functional groups and characterize the bonding within a molecule. In the study of carbazole derivatives, FTIR provides valuable insights into their structural integrity.

For instance, in the synthesis of 3,6-disubstituted carbazole derivatives, the disappearance of the characteristic N-H stretching band of the carbazole, typically observed around 3421 cm⁻¹, confirms successful N-alkylation. epstem.net Concurrently, the appearance of new bands, such as C-H stretching vibrations from an introduced aliphatic group (e.g., at 2957, 2922, and 2851 cm⁻¹ for an octyl group), provides further evidence of the modification. epstem.net

The presence of specific functional groups is also readily identified. For example, the C-Br stretching vibration in brominated carbazoles is found at approximately 562 cm⁻¹. epstem.net In reactions where the bromine atoms are substituted, such as in a Suzuki-Miyaura cross-coupling reaction, the disappearance of this C-Br signal is a key indicator of a successful transformation. epstem.net

Table 1: Characteristic FTIR Bands in Carbazole Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Significance | Reference |

|---|---|---|---|

| N-H Stretch | ~3421 | Indicates the presence of the carbazole N-H bond. | epstem.net |

| N-H Bend | ~1564 | Confirms the carbazole N-H bond. | epstem.net |

| Aliphatic C-H Stretch | 2851 - 2957 | Evidence of alkyl group substitution on the carbazole nitrogen. | epstem.net |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. For carbazole derivatives, the absorption spectra are typically characterized by two main bands. The high-energy band, usually observed below 300 nm, is attributed to π-π* transitions within the aromatic system. A lower-energy band, often seen above 350 nm, can be assigned to n-π* transitions. mdpi.com

The position and intensity of these absorption bands are sensitive to the substitution pattern on the carbazole core. For example, the introduction of different substituents on the carbazole scaffold can lead to shifts in the maximum absorption wavelength (λmax). researchgate.net In some carbazole-based dyes, intramolecular charge transfer (ICT) from a donor moiety to an acceptor moiety can result in broad absorption bands in the visible region (above 400 nm). researchgate.net For other derivatives, less intense ICT-induced peaks are located in the UV region, between 340 and 360 nm. researchgate.net The solvent environment can also influence the absorption spectra, although in some cases, the effect is minimal, suggesting that the solvent primarily affects the film morphology rather than the intrinsic optical properties. mdpi.com

Table 2: UV-Vis Absorption Maxima for Selected Carbazole Derivatives

| Compound | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| Carbazole | Cyclohexane | Not Specified | aatbio.com |

| Cz-P(2,7) | Dichloromethane | ~350 | mdpi.com |

| Cz-P(2,7) | Chlorobenzene | ~350, ~500 | mdpi.com |

| Cz-P(2,7) | Toluene | ~350 | mdpi.com |

| CCN | THF | 362 | researchgate.net |

| TCC | THF | 356 | researchgate.net |

| TCN | THF | 342 | researchgate.net |

Photoluminescence (PL) spectroscopy reveals the emission properties of a molecule after it has absorbed light. Carbazole derivatives are known for their strong fluorescence, making them suitable for applications in organic light-emitting diodes (OLEDs). The emission wavelength and intensity are highly dependent on the molecular structure and the surrounding environment.

For instance, carbazole integrated with an imidazole (B134444) unit (Cz-I) shows a blue-shifted emission in solution (λmax = 417 nm in acetonitrile) compared to the solid-state (λmax = 460 nm). rsc.org Conversely, a carbazole-thiazole conjugate (Cz-T) exhibits a deep-blue emission in the solid-state (λmax = 418 nm) compared to in solution (λmax = 455 nm in acetonitrile). rsc.org The solvent can also play a significant role; for example, the luminescent spectra of Cz-p(2,7) in various solvents show deep blue emissions at approximately 460 nm, with the exception of dichloromethane. mdpi.com

The introduction of heavy atoms like halogens can significantly impact the fluorescence. While carbazole itself is strongly fluorescent in both solution and the solid state, halogen-substituted derivatives often show a reduction in fluorescence efficiency, a phenomenon attributed to the heavy atom effect. rsc.org For example, dihalogen-substituted carbazoles like Cz-Cl and Cz-Br exhibit only solid-state fluorescence with reduced quantum yields, and Cz-I may not show any fluorescence at all. rsc.org

The fluorescence quantum yield (Φf) is a measure of the efficiency of the emission process. For carbazole, a quantum yield of 0.38 has been reported in cyclohexane. aatbio.com However, this value can be significantly altered by substitution. For example, carbazole-imidazole (Cz-I) and carbazole-thiazole (Cz-T) conjugates have been reported to have quantum yields of 0.18 and 0.14, respectively, in solution when compared to a quinine (B1679958) sulfate (B86663) standard. rsc.org In the solid state, their quantum yields were 8.0% and 14.6%, respectively. rsc.org

The introduction of substituents can have a dramatic effect. For instance, a series of benzothiazole-difluoroborate dyes with different substitutions showed quantum yields ranging from very low to very high, highlighting the complex relationship between structure and emission efficiency. nih.gov

Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons, which are typically non-emissive, thereby enhancing the efficiency of OLEDs. Carbazole is a popular electron donor used in the design of TADF emitters. A key requirement for TADF is a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).

The molecular design of carbazole-based TADF emitters often involves creating a twisted structure to minimize the overlap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn reduces ΔEST. For example, replacing carbazole with 1,3,6,8-tetramethyl-carbazole (tMCz) in a donor-acceptor molecule led to a more twisted structure and a smaller ΔEST (0.10 eV for the tMCz derivative versus 0.32 eV for the carbazole derivative), resulting in successful TADF behavior. frontiersin.orgnih.gov Similarly, introducing steric hindrance between two carbazole segments in a molecule resulted in a smaller ΔEST of 0.03 eV compared to 0.10 eV for a related compound with a single, free-rotating carbazole. rsc.org

Table 3: Singlet-Triplet Energy Splitting (ΔEST) in Carbazole-Based TADF Emitters

| Compound | S₁ (eV) | T₁ (eV) | ΔEST (eV) | Reference |

|---|---|---|---|---|

| CzPN | 2.78 | 2.46 | 0.32 | frontiersin.org |

| tMCzPN | 2.55 | 2.45 | 0.10 | frontiersin.org |

| CZ-TTR | Not Specified | Not Specified | 0.10 | rsc.org |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of carbazole derivatives.

For example, the crystal structure of 1-nitro-9H-carbazole reveals that the molecule is nearly flat, as expected for a conjugated π-electron system. nih.govresearchgate.net The nitro group is only slightly tilted with respect to the carbazole moiety. nih.govresearchgate.net In the crystal, molecules are connected by N—H⋯O hydrogen bonds to form dimers. nih.govresearchgate.net

In the case of 3,6-dibromo-9-(4-tert-butylbenzyl)-9H-carbazole, the asymmetric unit contains two unique molecules, each with an essentially planar carbazole ring system. nih.gov The dihedral angles between the carbazole planes and the benzene (B151609) rings are significant, at 78.9° and 81.8°. nih.gov The structure of 3,6-dibenzoyl-9-butyl-9H-carbazole has also been determined by single-crystal X-ray diffraction. researchgate.net

Table 4: Crystal Data for Selected Carbazole Derivatives

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| 1-Nitro-9H-carbazole | Monoclinic | P2₁/n | nih.govresearchgate.net |

| 3,6-Dibenzoyl-9-butyl-9H-carbazole | Triclinic | P-1 | researchgate.net |

Table of Compounds Mentioned

| Compound Name | Abbreviation (if any) |

|---|---|

| 3,6-Dibromo-1-nitro-9H-carbazole | |

| 3,6-disubstituted carbazole | |

| 3,6-dibromo-9-octylcarbazole | |

| 3,6-bis(3,5-bis(fluorene)phenyl)-9-octyl-9H-carbazole | |

| Carbazole | Cz |

| 1,3,6,8-tetramethyl-carbazole | tMCz |

| 6-(4-(carbazol-9-yl)phenyl)-2,4-diphenylnicotinonitrile | CzPN |

| 2,4-diphenyl-6-(4-(1,3,6,8-tetramethyl-carbazol-9-yl)phenyl)nicotinonitrile | tMCzPN |

| 2-(9H-carbazol-9-yl)thianthrene 5,5,10,10-tetraoxide | CZ-TTR |

| 2,3-di(9H-carbazol-9-yl)thianthrene 5,5,10,10-tetraoxide | DCZ-TTR |

| Cz-P(2,7) | |

| CCN | |

| TCC | |

| TCN | |

| CCC | |

| Carbazole-imidazole conjugate | Cz-I |

| Carbazole-thiazole conjugate | Cz-T |

| Dihalogen substituted carbazoles | Cz-Cl, Cz-Br, Cz-I |

| Benzothiazole-difluoroborates | |

| 1-Nitro-9H-carbazole | |

| 3,6-dibromo-9-(4-tert-butylbenzyl)-9H-carbazole |

Single-Crystal X-ray Diffraction Analysis

The analysis of a suitable single crystal of 3,6-Dibromo-1-nitro-9H-carbazole would yield its crystallographic data, including the unit cell dimensions, space group, and atomic coordinates. For instance, a related compound, 1-nitro-9H-carbazole, was found to crystallize in the monoclinic space group P21/n. nih.gov In this structure, the carbazole core is nearly planar, a characteristic feature of the conjugated π-system. nih.gov The nitro group's orientation relative to the carbazole plane is a critical parameter determined by SC-XRD. In 1-nitro-9H-carbazole, the plane of the nitro group is only slightly inclined to the carbazole ring's least-squares plane. nih.gov

For 3,6-Dibromo-1-nitro-9H-carbazole, SC-XRD would reveal the precise locations of the bromine and nitro substituents on the carbazole framework, confirming the regiochemistry of the synthesis. The planarity of the carbazole system and any distortions induced by the bulky bromine and nitro groups would be accurately measured. Furthermore, the crystal packing arrangement, which dictates how molecules are organized in the solid state, is fully revealed. This includes the identification of intermolecular interactions such as hydrogen bonding and π-π stacking.

Table 1: Representative Crystallographic Data Categories from SC-XRD Analysis

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |

| Unit Cell Dimensions | These are the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Z | The number of molecules per unit cell. |

| Bond Lengths | The distances between the centers of bonded atoms. |

| Bond Angles | The angles formed between three connected atoms. |

| Torsion Angles | The dihedral angles that describe the conformation of the molecule. |

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

While SC-XRD provides the static picture of the crystal structure, Hirshfeld surface analysis offers a powerful tool for visualizing and quantifying the intermolecular interactions that govern the crystal packing. iucr.orgresearchgate.net This method maps the electron distribution of a molecule within the crystal, allowing for the identification and characterization of close contacts between neighboring molecules.

For 3,6-Dibromo-1-nitro-9H-carbazole, Hirshfeld surface analysis would provide a detailed breakdown of the types and relative importance of various intermolecular interactions. The analysis generates a three-dimensional surface around the molecule, color-coded to indicate different properties such as dnorm (normalized contact distance), which highlights regions of significant intermolecular contact. iucr.orgmdpi.com

H···H contacts: Typically representing a large portion of the interactions. nih.gov

Br···H and Br···Br contacts: Resulting from the presence of the bromine atoms.

O···H and N···H contacts: Associated with the nitro and amine groups, indicative of potential hydrogen bonding.

C···H and C···C contacts: Related to van der Waals forces and potential π-π stacking interactions.

By quantifying these interactions, Hirshfeld surface analysis provides a deeper understanding of the forces that stabilize the crystal lattice of 3,6-Dibromo-1-nitro-9H-carbazole, which can influence its physical properties such as melting point and solubility.

Table 2: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis

| Interaction Type | Percentage Contribution |

| H···H | ~40-50% |

| Br···H/H···Br | ~15-25% |

| O···H/H···O | ~10-20% |

| C···H/H···C | ~5-10% |

| Br···Br | Variable |

| C···C | Variable |

Electrochemical Characterization Techniques

The electrochemical properties of 3,6-Dibromo-1-nitro-9H-carbazole are crucial for understanding its potential in electronic applications. Techniques such as cyclic voltammetry are employed to investigate its redox behavior and to estimate key electronic parameters like the HOMO and LUMO energy levels.

Cyclic Voltammetry for Redox Potential Determination

Cyclic voltammetry (CV) is an electrochemical technique used to probe the oxidation and reduction processes of a molecule. rsc.org By applying a linearly varying potential to a working electrode in a solution containing the analyte, a voltammogram is generated, which plots the resulting current versus the applied potential.

For 3,6-Dibromo-1-nitro-9H-carbazole, CV would be used to determine its oxidation and reduction potentials. The presence of the electron-donating carbazole nitrogen and the electron-withdrawing bromine and nitro groups will influence these potentials. The oxidation process corresponds to the removal of an electron from the Highest Occupied Molecular Orbital (HOMO), while the reduction process involves the addition of an electron to the Lowest Unoccupied Molecular Orbital (LUMO).

The CV experiment would typically be carried out in a three-electrode cell, with a working electrode (e.g., platinum or glassy carbon), a reference electrode (e.g., Ag/Ag+), and a counter electrode (e.g., platinum wire), all immersed in a suitable solvent containing a supporting electrolyte. rsc.org The resulting voltammogram for 3,6-Dibromo-1-nitro-9H-carbazole would show peaks corresponding to its oxidation and reduction events, from which the onset potentials can be determined.

Estimation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The HOMO and LUMO energy levels are fundamental electronic properties that determine the charge injection and transport capabilities of a material. These energy levels can be estimated from the oxidation and reduction potentials obtained from cyclic voltammetry.

The onset oxidation potential (Eox) and onset reduction potential (Ered) from the CV curve are used to calculate the HOMO and LUMO energies, respectively. These calculations often involve referencing the potentials to the ferrocene/ferrocenium (Fc/Fc+) redox couple, which has a known energy level relative to the vacuum level.

The empirical formulas used are:

HOMO (eV) = -[Eox - E1/2(Fc/Fc+) + 4.8]

LUMO (eV) = -[Ered - E1/2(Fc/Fc+) + 4.8]

Where E1/2(Fc/Fc+) is the half-wave potential of the ferrocene/ferrocenium couple under the same experimental conditions. The energy gap (Eg) can then be calculated as the difference between the LUMO and HOMO energy levels (Eg = LUMO - HOMO).

For carbazole derivatives, the HOMO levels are typically deep-lying, contributing to their good stability. researchgate.net The introduction of electron-withdrawing groups like the nitro group is expected to lower both the HOMO and LUMO energy levels of 3,6-Dibromo-1-nitro-9H-carbazole. Theoretical calculations, such as those using Density Functional Theory (DFT), can also be employed to complement and corroborate the experimental findings from CV. researchgate.netmdpi.com

Electronic and Optoelectronic Properties Research of Functionalized Carbazole Systems

Charge Carrier Transport Mechanisms in Carbazole (B46965) Derivatives

The charge carrier transport in carbazole derivatives is intrinsically linked to their molecular structure. The carbazole moiety itself is electron-rich and provides good hole-transporting properties. orgsyn.org However, the introduction of potent electron-withdrawing groups like bromine and nitro is expected to profoundly modify this behavior.

Carbazole and its derivatives are renowned for their excellent hole-transporting capabilities, a property that has led to their widespread use in organic electronics. nih.gov The hole mobility in these materials is influenced by factors such as the planarity of the molecule, intermolecular interactions, and the energy level of the Highest Occupied Molecular Orbital (HOMO). For instance, some carbazole-based hole-transporting materials have demonstrated hole drift mobilities on the order of 10⁻⁵ to 10⁻⁴ cm²/V·s. researchgate.net

However, the presence of strongly electron-withdrawing substituents, such as the two bromine atoms and, most significantly, the nitro group in 3,6-Dibromo-1-nitro-9H-carbazole , is anticipated to drastically lower the HOMO energy level. This would likely increase the energy barrier for hole injection from typical anodes and impede hole transport through the material, resulting in significantly lower hole mobility compared to carbazole derivatives functionalized with electron-donating groups. Research on nitro-substituted carbazoles has shown that the nitro group perturbs the geometry and π-electron delocalization of the carbazole ring system. sigmaaldrich.com

To illustrate the range of hole mobilities in related carbazole derivatives, the following table presents data for various functionalized carbazoles used as hole-transporting materials.

| Compound | Hole Mobility (cm²/V·s) | Method |

| N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (α-NPD) | 2.3 x 10⁻⁸ | SCLC |

| 4,4′-bis(carbazole-9-yl)biphenyl (CBP) | ~10⁻³ - 10⁻⁴ | ToF |

| Carbazole-terminated twin molecules (V1209, V1225) | 3.5 x 10⁻⁵, 3 x 10⁻⁵ | X-ToF |

Data sourced from studies on various carbazole-based materials for illustrative purposes.

While the carbazole moiety is not inherently a good electron transporter, the introduction of strong electron-withdrawing groups can induce n-type (electron-transporting) behavior. The design principle for electron-transport materials often involves incorporating moieties with high electron affinity to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, facilitating electron injection and transport. rsc.org

The nitro group is one of the strongest electron-withdrawing groups used in organic electronics. Its presence, along with the two bromine atoms, in 3,6-Dibromo-1-nitro-9H-carbazole would significantly lower the LUMO energy level. This suggests that the compound may exhibit electron-transporting characteristics. Studies on other carbazole derivatives have shown that linking the carbazole donor with strong electron-accepting units can create materials with high electron mobility. rsc.org For example, A–D–A′ type molecules with carbazole as the donor and electron-deficient moieties have been shown to facilitate electron transport. rsc.org Therefore, it is plausible that 3,6-Dibromo-1-nitro-9H-carbazole could function as an electron-transporting or an ambipolar material, a departure from the typical p-type behavior of most carbazoles.

Luminescent Properties and Electroluminescence Performance

The luminescent properties of carbazole derivatives are a cornerstone of their application in organic light-emitting diodes (OLEDs).

Carbazole derivatives are widely used as host materials for phosphorescent emitters, particularly for blue OLEDs, due to their high triplet energy (E_T > 2.7 eV), which allows for efficient energy transfer to the phosphorescent guest without quenching. berkeley.edu They are also used as fluorescent emitters themselves, often exhibiting blue fluorescence. orgsyn.org

The design of these materials often involves modifying the carbazole core at the 3, 6, and 9 positions to tune the emission color, improve charge transport, and enhance thermal and morphological stability. However, the introduction of a nitro group, as in 3,6-Dibromo-1-nitro-9H-carbazole , is generally detrimental to luminescence. Nitroaromatic compounds are well-known to exhibit fluorescence quenching due to the promotion of intersystem crossing and other non-radiative decay pathways. Therefore, it is highly unlikely that 3,6-Dibromo-1-nitro-9H-carbazole would be an efficient emitter for OLED applications. Its potential utility in OLEDs would more likely be as an electron-transporting layer or a component of an exciplex-forming system, where its low-lying LUMO could be advantageous. rsc.org

Enhancing electroluminescence efficiency in carbazole-based OLEDs typically involves several strategies. These include:

Designing Bipolar Host Materials: Creating molecules with both hole- and electron-transporting moieties to achieve a more balanced charge flux within the emissive layer.

Utilizing Thermally Activated Delayed Fluorescence (TADF): Designing molecules with a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states to enable harvesting of triplet excitons for fluorescence, thereby increasing the internal quantum efficiency. rsc.org

Optimizing Molecular Structure for High Photoluminescence Quantum Yield (PLQY): Modifying the carbazole structure to minimize non-radiative decay pathways and maximize light emission. orgsyn.org

Given the expected quenching effect of the nitro group, 3,6-Dibromo-1-nitro-9H-carbazole does not align with these strategies for enhancing luminescence. Instead, its properties might be leveraged in strategies focused on improving charge balance by serving as an electron-transporting layer. rsc.org

Organic Photovoltaic (OPV) Device Applications

In the realm of organic photovoltaics, carbazole derivatives have been extensively explored, primarily as electron-donor materials in bulk heterojunction (BHJ) solar cells. researchgate.net The electron-rich nature of the carbazole unit facilitates light absorption and efficient hole transport.

However, the strongly electron-accepting character of 3,6-Dibromo-1-nitro-9H-carbazole suggests it would be unsuitable as a donor. Instead, it could potentially function as an electron-acceptor (n-type) material, which is a critical component of OPV devices. The development of non-fullerene acceptors (NFAs) is a major focus in current OPV research. An effective acceptor material requires a low-lying LUMO level to ensure a sufficient driving force for exciton (B1674681) dissociation at the donor-acceptor interface.

Recent research has demonstrated that the incorporation of nitro groups is a viable strategy for designing high-performance non-fullerene acceptors. nankai.edu.cnresearchgate.netnih.gov By tuning the position and number of nitro substituents on an acceptor's molecular backbone, researchers can modulate the material's absorption spectrum and energy levels. nankai.edu.cnnih.gov For instance, A-D-A structured non-fullerene acceptors with nitro-substituted end groups have achieved power conversion efficiencies (PCEs) exceeding 11%. nankai.edu.cnnih.gov

Given these findings, 3,6-Dibromo-1-nitro-9H-carbazole , with its low-lying LUMO anticipated from the combined electron-withdrawing effects of the dibromo and nitro substituents, fits the profile of a potential electron-acceptor material for OPV applications. Further research would be needed to synthesize and test this compound in photovoltaic devices to validate this hypothesis.

The table below shows the performance of OPV devices using nitro-substituted non-fullerene acceptors, illustrating the potential of this class of materials.

| Donor | Acceptor | V_oc (V) | J_sc (mA/cm²) | FF (%) | PCE (%) |

| PM6 | F-N1 | 0.94 | 16.59 | 68.3 | 10.66 |

| PM6 | F-N2 | 0.94 | 18.26 | 69.3 | 11.86 |

Data from a study on nitro-substituted non-fullerene acceptors. nankai.edu.cnnih.gov

Light Absorption and Charge Separation Mechanisms

The light absorption characteristics of carbazole derivatives are governed by π-π* and n-π* electronic transitions within the aromatic system. researchgate.net Unsubstituted carbazole typically absorbs in the ultraviolet region. researchgate.net The introduction of functional groups can shift these absorption bands and introduce new ones. rsc.org Electron-withdrawing groups, such as the nitro group (-NO2) and halogens (e.g., -Br), generally cause a bathochromic (red) shift in the absorption spectra. rsc.org For instance, studies on nitro-substituted carbazoles show absorption bands extending to longer wavelengths compared to the parent carbazole. nih.gov A study of 2-nitro-3-phenyl-9H-carbazole reported absorption bands in the 260 nm to 410 nm range. nih.gov The bromine and nitro groups in 3,6-Dibromo-1-nitro-9H-carbazole would lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which could facilitate intramolecular charge transfer (ICT) upon photoexcitation. rsc.org

Efficient charge separation is critical for applications in photovoltaics and photocatalysis. In donor-acceptor (D-A) systems based on carbazole, the carbazole unit typically acts as the electron donor. However, the strong electron-withdrawing nature of the nitro and bromo substituents in 3,6-Dibromo-1-nitro-9H-carbazole would significantly enhance its electron-accepting character. This modification is crucial for creating efficient charge separation at interfaces with donor materials. In such a dyad, upon light absorption, an electron would be transferred from the donor to the functionalized carbazole, creating a charge-separated state. The efficiency and lifetime of this state are critical for device performance and are influenced by the electronic coupling and energy level alignment between the donor and the acceptor.

Table 1: Representative Absorption Properties of Functionalized Carbazole Derivatives

| Compound | Functional Groups | Max. Absorption Wavelength (λmax) | Solvent/State |

| Carbazole | None | ~323-334 nm researchgate.net | Various Solvents |

| 2-Nitro-3-phenyl-9H-carbazole | 2-Nitro, 3-Phenyl | 260-410 nm nih.gov | CH2Cl2 Solution |

| Carbazole-based Dyes (general) | Various Acceptors | Broad absorption above 400 nm indicating ICT rsc.org | Various Solvents |

| Carbazole-based Copolymers | Aldehyde, Cyanoacetic acid | 340-365 nm researchgate.net | Not Specified |

Power Conversion Efficiency Enhancement Strategies

In the context of organic solar cells (OSCs), enhancing power conversion efficiency (PCE) is a primary goal. The properties of the materials used are paramount. Carbazole derivatives are widely used in OSCs, often as part of a donor-acceptor copolymer or as a hole-transporting material (HTM) in perovskite solar cells. Strategies to enhance PCE often involve tuning the energy levels (HOMO/LUMO) of the carbazole-based material to optimize the open-circuit voltage (Voc) and facilitate efficient charge transfer with the acceptor material, typically a fullerene derivative like PCBM.

Incorporating strong electron-withdrawing groups is a key strategy. The bromine and nitro groups on 3,6-Dibromo-1-nitro-9H-carbazole would lower both the HOMO and LUMO energy levels. A lowered LUMO level is desirable for achieving a good energy cascade with common donor polymers, promoting efficient electron transfer. A deeper HOMO level can lead to a higher Voc, which is directly proportional to the energy difference between the HOMO of the donor and the LUMO of the acceptor. Research on D-A copolymers has shown that incorporating 3,6-carbazole units can enhance PCE by improving charge mobility balance and optimizing the morphology of the active layer blend. While 3,6-Dibromo-1-nitro-9H-carbazole itself has not been reported in a solar cell, its structural motifs are relevant to materials design. For example, derivatives of 3,6-dibromocarbazole (B31536) are common precursors for more complex structures used in high-efficiency solar cells.

Table 2: Performance of Solar Cells Employing Carbazole-Based Materials

| Carbazole-Based Material System | Device Type | Power Conversion Efficiency (PCE) | Reference |

| P(F45C5-DTBT) / PC71BM | BHJ-PSC | 5.1% | |

| Copolymers with 3,6-carbazole units | BHJ-PSC | > 6% | |

| 2Cz-OMeDPA and 3Cz-OMeDPA-OH | Perovskite Solar Cell | ~20% |

Organic Field-Effect Transistors (OFETs) and Semiconductor Characteristics

Development of Carbazole-based Organic Semiconductors

Organic field-effect transistors (OFETs) are a cornerstone of flexible, low-cost electronics. The performance of an OFET is largely determined by the organic semiconductor used as the active layer. Carbazole and its derivatives are a significant class of materials for this purpose, typically exhibiting p-type (hole-transporting) behavior due to the electron-rich nature of the carbazole core.

The development of high-performance carbazole-based semiconductors involves chemical modifications to enhance charge carrier mobility and environmental stability. Introducing electron-withdrawing groups is a strategy to modify the semiconductor characteristics. While most carbazoles are p-type, the introduction of very strong electron-withdrawing groups can shift the behavior towards n-type (electron-transporting). The nitro group is one such powerful electron-withdrawing group that has been used to create n-type organic semiconductors from other aromatic systems. Therefore, 3,6-Dibromo-1-nitro-9H-carbazole , with its three electron-withdrawing substituents, has the potential to be an n-type or ambipolar semiconductor, a less common but highly desirable characteristic for carbazole derivatives. The development of such materials is key to realizing complementary logic circuits, which require both p-type and n-type transistors.

Device Architectures and Performance Optimization

The architecture of an OFET device and the processing conditions of the semiconductor layer are critical for optimizing performance. A typical OFET consists of source, drain, and gate electrodes, a dielectric layer, and the organic semiconductor. The interface between the dielectric and the semiconductor is particularly important for efficient charge transport.

Performance optimization for carbazole-based OFETs involves several strategies. The choice of dielectric material and surface passivation treatments can significantly reduce charge trapping and improve mobility. For the semiconductor layer, achieving a well-ordered molecular packing in the thin film is crucial. The planar structure of the carbazole core promotes π-π stacking, which creates pathways for charge transport. The substituents on the carbazole ring influence this packing. While there is no specific device data for 3,6-Dibromo-1-nitro-9H-carbazole , research on related indolo[3,2-b]carbazole (B1211750) derivatives shows that modifying the peripheral groups affects the thin-film morphology and can lead to high hole mobilities, with some materials achieving values as high as 0.22 cm²/V·s. The performance of an OFET based on 3,6-Dibromo-1-nitro-9H-carbazole would depend heavily on its ability to form ordered thin films and its intrinsic charge transport properties, which are expected to be n-type or ambipolar.

Table 3: Charge Carrier Mobilities in Representative Carbazole-Based OFETs

| Material | Semiconductor Type | Hole Mobility (μh) (cm²/V·s) | Electron Mobility (μe) (cm²/V·s) |

| Indolo[3,2-b]carbazole derivative | p-type | 0.22 | - |

| Nitrofluorenone derivatives | n-type | - | 10⁻⁶ – 10⁻⁴ |

| Tripodal D-A molecules (Tr-Np3, Tr-T-Np3) | n-type | - | 5.24 x 10⁻⁴ – 6.14 x 10⁻⁴ |

Nonlinear Optical (NLO) Phenomena and Applications

Saturation Absorption Characteristics

Nonlinear optical (NLO) materials are substances whose optical properties change with the intensity of incident light. This behavior is the basis for applications in optical switching, optical limiting, and laser technology. Carbazole derivatives have been investigated for their NLO properties. One important NLO phenomenon is saturation absorption, where the absorption of a material decreases at high light intensities. This occurs when the ground state population is depleted and the excited state becomes populated.

Studies on some carbazole-based compounds have demonstrated saturation absorption. For example, a synthesized carbazole derivative investigated using the Z-scan method with a blue diode laser showed a peak in the open-aperture Z-scan curve, which is a clear indication of saturation absorption. nih.gov This property makes such materials potential candidates for use as saturable absorbers in laser systems for passive Q-switching or mode-locking. The NLO response of carbazole systems can be enhanced by creating a donor-acceptor structure within the molecule. The introduction of electron-withdrawing groups, such as the nitro and bromo groups in 3,6-Dibromo-1-nitro-9H-carbazole , can increase the molecular polarizability and is a common strategy for designing materials with strong NLO responses. nih.gov

Thermal-Lensing Effects and Diffraction Ring Patterns

Currently, there is no specific research data available in the reviewed literature detailing the thermal-lensing effects and the formation of diffraction ring patterns for the compound 3,6-Dibromo-1-nitro-9H-carbazole.

Polymer Chemistry and Conjugated Materials Based on Carbazole Scaffolds

Polymerization Strategies for Carbazole (B46965) Monomers

Carbazole-based polymers have garnered significant attention due to their excellent photoactive and electronic properties, including high hole-transporting mobility. mdpi.com The polymerization of carbazole monomers can be achieved through several methods, which are broadly categorized into chemical and electrochemical techniques. The positions at which polymerization occurs are typically the 3 and 6 positions of the carbazole ring, which are highly reactive. mdpi.com

Chemical Polymerization Methods

Chemical polymerization of carbazoles is a versatile approach that allows for the synthesis of a wide range of polymer structures. Common methods include oxidative coupling and transition metal-catalyzed cross-coupling reactions.

Oxidative Coupling Polymerization: This method involves the use of chemical oxidants like ferric chloride (FeCl₃), ammonium (B1175870) persulfate ((NH₄)₂S₂O₈), or potassium dichromate (K₂Cr₂O₇) to initiate polymerization. mdpi.commdpi.com The process begins with the oxidation of the carbazole monomer to form a radical cation. Two of these radical cations then couple, and after losing two protons, they form a dimer. This process repeats to form the polymer chain. mdpi.com The properties of the resulting polymer are highly dependent on the choice of oxidant, solvent, and monomer concentration. mdpi.commdpi.com For example, a one-pot FeCl₃ oxidative coupling reaction has been used to create carbazole-based microporous polymer networks from polylactide-b-poly(N-vinylcarbazole) (PLA-b-PNVC) precursors. rsc.org

Transition Metal-Catalyzed Cross-Coupling: Reactions like Suzuki-Miyaura and Yamamoto coupling are powerful tools for creating well-defined conjugated polymers. These methods typically involve monomers functionalized with halides (like bromine) and other reactive groups.

Suzuki-Miyaura Coupling: This reaction cross-couples an organoboron species with an organohalide using a palladium catalyst. wikipedia.orgyoutube.com It is widely used for synthesizing polyolefins and substituted biphenyls. wikipedia.org For carbazole-based polymers, a di-halogenated carbazole monomer, such as a 3,6-dibromocarbazole (B31536) derivative, can be reacted with an arylenediboronic acid or ester. nih.govresearchgate.net This method is advantageous as it tolerates a wide variety of functional groups.

Yamamoto Coupling: This method involves the nickel-catalyzed coupling of aryl halogenide compounds, such as 3,6-dibromocarbazole, to form carbon-carbon bonds. wikipedia.org It requires only a single type of halogen-functionalized monomer, offering simplicity and versatility in monomer design. wikipedia.org

A notable example of leveraging these methods is the direct arylation polycondensation of 3,6-dibromocarbazole with 3,4-ethylenedioxythiophene (B145204) (EDOT), which has been shown to be more efficient than using other dibromocarbazole isomers like the 2,7- or 1,8-substituted versions. rsc.org

Electrochemical Polymerization Techniques

Electrochemical polymerization, or electropolymerization, is a method where a polymer film is deposited onto a conductive surface (like platinum or ITO glass) through anodic oxidation. mdpi.com This technique is particularly useful for creating thin, high-quality polymer films directly on electrodes. researchgate.net

The process is initiated by the oxidation of the carbazole monomer at a specific anodic potential, leading to the formation of a radical cation. mdpi.comfrontiersin.org These reactive species then couple to form dimers and subsequently longer polymer chains that precipitate onto the electrode surface. frontiersin.org For instance, carbazole requires an oxidation potential of about +1.3 V to initiate polymerization. mdpi.com

The properties of the resulting electrodeposited films, such as their morphology, conductivity, and electroactivity, are highly dependent on the experimental conditions. These include the monomer concentration, the nature of the solvent and supporting electrolyte, and the potential scan rate. mdpi.comfrontiersin.org For example, high-quality polycarbazole films have been successfully deposited from solutions containing boron trifluoride diethyl etherate (BFEE). researchgate.net Functionalizing the carbazole monomer, particularly at the N-position, can alter the stability of the radical cation and thus influence the quality and properties of the deposited film. frontiersin.org

Development of Conjugated Polymers with Carbazole Units

The versatility of the carbazole scaffold allows for the development of a vast array of polymers with properties fine-tuned for specific applications. This is achieved through different polymerization strategies and by chemically modifying the monomer unit.

Poly(N-vinylcarbazole) (PVK) and its Functionalized Analogs

Poly(N-vinylcarbazole), or PVK, is one of the most well-known and commercially significant carbazole-based polymers. mdpi.comwikipedia.org It is a non-conjugated thermoplastic produced by the radical polymerization of the N-vinylcarbazole monomer. wikipedia.orgbiointerfaceresearch.com Unlike polymers where the carbazole units are linked in the backbone (poly(3,6-carbazole) or poly(2,7-carbazole)), PVK features carbazole moieties as pendant groups on a saturated polymer chain. ossila.com

First patented in 1937, PVK was the first polymer for which photoconductivity was discovered. wikipedia.org This property, where electrical conductivity changes upon illumination, makes it a benchmark material for photorefractive polymers. wikipedia.org PVK is known for its high hole mobility, thermal stability (usable up to 160-170 °C), and good solution processability. biointerfaceresearch.comossila.com

Functionalized analogs of PVK are developed to enhance or modify its intrinsic properties. For example, while pure PVK is very brittle, its mechanical properties can be improved by copolymerization with small amounts of isoprene. wikipedia.org The electronic properties can be tuned by creating functionalized monomers prior to polymerization or by post-functionalization of the PVK polymer. mdpi.comresearchgate.net For instance, introducing electron-donating or electron-withdrawing groups, such as the cyano groups in 9-vinyl-9H-carbazole-3,6-dicarbonitrile, can significantly alter the polymer's oxidation potential, making it suitable for applications like high-voltage Li-Ion batteries. mdpi.com

Designing Polymers with Tailored Electronic and Optical Properties

The electronic and optical properties of carbazole-based polymers can be precisely engineered by modifying the chemical structure of the monomer. Key strategies include substitution at the nitrogen atom and at various positions on the aromatic framework, most commonly the 3, 6, 2, and 7 positions. mdpi.comossila.com

Introducing different functional groups allows for the tuning of energy levels, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which in turn affects the polymer's band gap, color, and charge-transport characteristics. researchgate.net

Electron-donating groups (like alkyl or alkoxy chains) tend to raise the HOMO level, which can facilitate hole injection and transport.

Electron-withdrawing groups (like cyano or nitro groups) can lower both the HOMO and LUMO levels, increasing the polymer's oxidation potential and electron affinity. rsc.orgacs.org The presence of a nitro group, as in 3,6-Dibromo-1-nitro-9H-carbazole, is an example of such a modification aimed at tuning electronic properties.

Copolymerization is another powerful strategy. By alternating carbazole units with other aromatic or heteroaromatic units (e.g., thiophene (B33073), fluorene, benzothiadiazole), donor-acceptor (D-A) type polymers can be created. metu.edu.tr This D-A architecture often leads to materials with lower band gaps and broader absorption spectra, which is highly desirable for photovoltaic applications. metu.edu.trnih.gov The connectivity of the carbazole unit within the polymer backbone is also crucial; for instance, poly(2,7-carbazole)s generally exhibit better charge transport and more desirable properties for plastic electronics compared to their poly(3,6-carbazole) counterparts. rsc.org

Applications of Polymeric Carbazole Materials in Organic Electronics

The unique combination of good charge transport, high thermal stability, and tunable optoelectronic properties makes carbazole-based polymers highly valuable materials in the field of organic electronics. mdpi.com Their applications span a wide range of devices.

Organic Light-Emitting Diodes (OLEDs): Carbazole polymers are extensively used in OLEDs. mdpi.com PVK is a classic host material for phosphorescent emitters due to its high triplet energy and good hole-transporting capabilities. ossila.commdpi.com Conjugated polycarbazoles, particularly poly(2,7-carbazole) derivatives, can function as hole-transport layers, electron-transport layers, or even as the light-emitting material itself. rsc.orggoogle.com Their high photoluminescence quantum yield and ability to be tuned to emit different colors, especially in the blue region of the spectrum, make them attractive for display and lighting technologies. ossila.commdpi.com

Organic Photovoltaics (Solar Cells): In organic solar cells, carbazole-based polymers are primarily used as the electron-donor material in the active layer of a bulk heterojunction device. rsc.orgmdpi.com Their strong absorption in the UV-Vis region and excellent hole mobility contribute to efficient photon harvesting and charge extraction. Copolymers that incorporate carbazole as the donor unit and an electron-accepting moiety have led to some of the most efficient polymer solar cells. rsc.org

Other Applications: Beyond OLEDs and solar cells, these materials are used in:

Photorefractive polymers and Photoconductors: PVK was one of the first polymers used in xerography (photocopying). wikipedia.orgossila.com

Sensors: The conductivity of polycarbazole films can change in response to certain chemical species, making them suitable for chemical sensor applications. frontiersin.org

Electrochromic Devices: These are devices that change color upon the application of an electrical voltage. Polycarbazole films can exhibit reversible color changes between their neutral and oxidized states, making them useful for smart windows and displays. rsc.orgfrontiersin.orgnih.gov

Field-Effect Transistors (OFETs): The high charge carrier mobility of certain carbazole polymers makes them excellent candidates for the semiconductor channel in OFETs. mdpi.com

Host Materials in OLEDs

There is currently no specific research data available detailing the use of 3,6-Dibromo-1-nitro-9H-carbazole as a host material in Organic Light-Emitting Diodes (OLEDs).

However, the parent structure, carbazole, and its various derivatives are extensively studied for this purpose. In phosphorescent OLEDs (PhOLEDs), a host material is used to disperse an emissive guest (dopant). An effective host material should possess a high triplet energy to ensure efficient energy transfer to the phosphorescent dopant, preventing energy loss. Carbazole-based materials are attractive as hosts due to their high triplet energies, good thermal stability, and excellent hole-transporting properties. google.com The wide energy gap of many carbazole derivatives allows for the hosting of high-energy (blue) phosphorescent emitters. google.com Researchers can tune the electronic properties, such as the HOMO and LUMO energy levels, by introducing different substituents at the 3, 6, and 9 positions of the carbazole core, which is a common strategy to optimize their performance as host materials. google.com

Charge Transport Layers in Devices

Specific studies on the application of 3,6-Dibromo-1-nitro-9H-carbazole in charge transport layers of electronic devices have not been identified in the available literature.

Carbazole derivatives are, however, prominent as hole transport materials (HTMs) in various organic electronic devices, including OLEDs and perovskite solar cells. nih.gov The nitrogen atom in the carbazole ring is electron-rich, which facilitates the transport of positive charge carriers (holes). The planar structure of the carbazole unit can promote intermolecular π-π stacking, which is beneficial for charge hopping between molecules. The ability to easily functionalize the carbazole core allows for the synthesis of materials with tailored properties for efficient charge transport and injection. For instance, poly(N-vinylcarbazole) (PVK) is a well-known polymer used as a hole transport layer. mdpi.com The development of new carbazole-based HTMs is a continuing area of research with the goal of improving device efficiency and stability. nih.gov

Photo/Electrocatalysts and Energy Storage Materials

There is no available research that specifically investigates 3,6-Dibromo-1-nitro-9H-carbazole for applications in photocatalysis, electrocatalysis, or energy storage.

The carbazole moiety is a subject of interest in these fields due to its redox activity and photophysical properties. Carbazole-based materials can be designed to absorb light and generate electron-hole pairs, making them candidates for photocatalysis. nsf.gov For example, carbazole derivatives have been explored as photosensitizers for the reduction of aryl halides. In the context of energy storage, the reversible oxidation of the carbazole unit makes it a potential component for redox-active materials in batteries. For instance, modifying the carbazole core with electron-withdrawing groups, such as cyano groups, has been proposed to create materials with high oxidation potentials suitable for high-voltage lithium-ion batteries. nsf.gov Furthermore, carbazole-based porous organic polymers are being investigated for their catalytic and energy storage capabilities. nsf.gov

Computational and Theoretical Chemistry Studies of Functionalized Carbazole Molecules

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. For complex organic molecules like functionalized carbazoles, these calculations offer a window into their stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a primary tool for investigating the ground-state electronic structures of carbazole (B46965) derivatives due to its favorable balance of computational cost and accuracy. DFT calculations are frequently employed to optimize molecular geometries and compute vibrational frequencies. For instance, studies on 3,6-dichlorocarbazole (B1220011) and 3,6-dibromocarbazole (B31536) have utilized DFT with the B3LYP functional and basis sets like 6-311G** and 6-311G(2df,p) to determine their optimized geometries and vibrational spectra nih.gov. The calculated frequencies from these studies show good agreement with experimental observations nih.gov.

In a comparative study of 9H-carbazole, 1-nitro-9H-carbazole, and 9-nitrocarbazole, DFT was used to predict completely planar conformations for the isolated molecules, even though the solid-state crystal structures showed slight non-planarity nih.gov. This highlights the influence of intermolecular forces in the solid state. The study also used DFT to assess the impact of nitro-group substitution on the aromaticity of the carbazole rings, finding that substitution on the arene ring has a weaker effect on π-electron delocalization compared to substitution on the five-membered pyrrole (B145914) ring nih.gov.

The choice of functional and basis set is critical for obtaining reliable results. For many organic compounds, including carbazole derivatives, methods like B3LYP are considered adequate for studying their physicochemical properties researchgate.net.

To understand the electronic transitions and photophysical properties of functionalized carbazoles, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT is used to calculate vertical excitation energies, which correspond to the absorption spectra of the molecules. This method is widely applied to predict the absorption and emission spectra of novel organic molecules designed for applications such as dye-sensitized solar cells nih.gov.

For example, in the study of new donor-acceptor copolymers based on carbazole, TD-DFT calculations were performed to elucidate the intramolecular charge transfer (ICT) between the donor and acceptor moieties researchgate.net. These calculations are crucial for understanding the electronic transitions that govern the material's performance in photovoltaic devices. Similarly, TD-DFT has been used to investigate the excited state properties of carbazole derivatives intended for use as thermally activated delayed fluorescence (TADF) emitters thieme-connect.de. In a study of a 3,6-di-tert-butyl-1-nitro-9H-carbazole derivative, the PBE0 functional with the def2-SVP basis set was used for TD-DFT calculations to determine the singlet (S1) and triplet (T1) energies thieme-connect.de.

Molecular Orbital Analysis and Energy Level Predictions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of molecules. The energies of these orbitals and their spatial distribution determine the molecule's ability to donate or accept electrons and influence its optical and electronic characteristics.

The HOMO level is associated with the electron-donating ability of a molecule. For carbazole and its derivatives, the HOMO is typically localized on the electron-rich carbazole core. The nature and position of substituents can significantly modulate the HOMO energy level. Electron-donating groups generally raise the HOMO energy, making the molecule easier to oxidize, while electron-withdrawing groups lower it.

In studies of carbazole-based hole transport materials for perovskite solar cells, DFT calculations are used to evaluate the HOMO energies to ensure efficient hole injection and transport researchgate.net. For triphenylamine-based dyes, which share structural motifs with carbazole derivatives, it has been shown that the HOMO energies can be conveniently tuned by altering the donor structure and its substituents scispace.com. For instance, replacing a triphenylamine (B166846) donor with a carbazole unit can lead to a decrease in the HOMO energy scispace.com.

The LUMO level relates to the electron-accepting ability of a molecule. In functionalized carbazoles, the LUMO distribution and energy are heavily influenced by electron-withdrawing substituents. For instance, the introduction of a nitro group, a strong electron-withdrawing group, is expected to lower the LUMO energy significantly and localize the LUMO on or near the nitro-substituted ring.

Theoretical studies on fulleropyrrolidine derivatives with nitrophenyl substituents have shown that the LUMO energy levels are strongly dependent on the position of the nitro group . This principle also applies to nitro-substituted carbazoles. DFT calculations on such systems help in understanding the electron-accepting nature and the resulting electronic transitions. The energy difference between the HOMO and LUMO levels (the HOMO-LUMO gap) is a critical parameter that determines the molecule's absorption and emission wavelengths.

The table below illustrates the typical effects of substituents on the frontier orbital energies of an aromatic system, based on general principles observed in computational studies of substituted aromatic compounds.

| Substitution Pattern | Expected Effect on HOMO Energy | Expected Effect on LUMO Energy | Expected Effect on HOMO-LUMO Gap |

| Unsubstituted Carbazole | Reference Energy | Reference Energy | Reference Gap |

| Bromo Substitution (e.g., 3,6-dibromo) | Slight Decrease | Decrease | Slight Decrease |

| Nitro Substitution (e.g., 1-nitro) | Significant Decrease | Significant Decrease | Decrease |

| Combined Bromo and Nitro Substitution | Very Significant Decrease | Very Significant Decrease | Significant Decrease |

This table presents generalized expected trends based on substituent effects and has been compiled for illustrative purposes.

Computational Modeling of Spectroscopic Data

Computational methods are invaluable for interpreting and predicting experimental spectroscopic data. By calculating properties such as vibrational frequencies, electronic absorption wavelengths, and emission energies, researchers can gain a deeper understanding of the underlying molecular structures and electronic transitions.

For 3,6-dichlorocarbazole and 3,6-dibromocarbazole, DFT calculations have been used to perform a normal mode analysis to assign the vibrational fundamental frequencies observed in IR and Raman spectra nih.gov. The good agreement between the calculated and observed frequencies validates the computational model and allows for a detailed assignment of the spectral features nih.gov.

Similarly, TD-DFT calculations are used to model UV-Vis absorption spectra. By calculating the energies and oscillator strengths of electronic transitions, the absorption maxima (λ_max) can be predicted. This is a routine procedure in the design of new organic materials for optoelectronic applications, allowing for a pre-screening of candidates before their synthesis nih.gov. For example, the study of carbazole-based copolymers used TD-DFT to analyze the large red shift observed in the optical absorption and emission spectra, confirming an extension of the conjugation length researchgate.net.

Prediction of Reaction Pathways and Mechanisms

Computational chemistry offers a robust framework for predicting the most likely pathways and transition states for chemical reactions involving carbazole derivatives. While specific computational studies on the reaction mechanisms of 3,6-Dibromo-1-nitro-9H-carbazole are not extensively documented in publicly available literature, the principles and methodologies for such predictions are well-established. These studies typically employ quantum mechanical calculations, such as Density Functional Theory (DFT), to elucidate the intricate details of reaction coordinates.

The prediction of reaction pathways for a molecule like 3,6-Dibromo-1-nitro-9H-carbazole would involve several key computational steps. Initially, the ground state geometry of the molecule is optimized to find its most stable conformation. The presence of two bromine atoms at the 3 and 6 positions and a nitro group at the 1 position significantly influences the electron density distribution across the carbazole ring system. Both bromine and the nitro group are electron-withdrawing, which deactivates the aromatic rings towards electrophilic substitution and directs incoming electrophiles to specific positions.

Computational models can predict the regioselectivity of further reactions, such as additional nitration, halogenation, or coupling reactions. This is achieved by calculating the energies of the possible intermediates and transition states. For instance, in an electrophilic aromatic substitution reaction, the stability of the sigma-complex (also known as the Wheland intermediate) at different positions on the carbazole ring can be calculated. The position that leads to the most stable intermediate is generally the preferred site of reaction. A study on predicting the site for electrophilic substitution in aromatic systems has shown that calculating the relative stabilities of these sigma-complex intermediates using DFT can provide quantitatively useful predictions for halogenations and nitrations of heterocyclic substrates. nih.gov

Furthermore, computational analysis can elucidate the entire reaction mechanism, including the identification of transition states and the calculation of activation energies. researchgate.net This information is crucial for understanding the kinetics of a reaction. For example, a DFT investigation into the guanidine-catalyzed aminolysis of propylene (B89431) carbonate highlighted how different reaction pathways are involved depending on the nature of the amine, a level of detail that is often difficult to discern through experimental means alone. rsc.org Similarly, computational studies on the formation mechanisms of carbazoles have utilized hybrid DFT functionals like B3LYP and M06-2X to determine the energetics of the reaction components. researchgate.net

For 3,6-Dibromo-1-nitro-9H-carbazole, theoretical calculations would likely predict that the positions of highest electron density, and therefore the most probable sites for electrophilic attack, would be the remaining unsubstituted carbons. Conversely, for nucleophilic aromatic substitution, the positions ortho and para to the strongly electron-withdrawing nitro group would be activated.

In Silico Design of Novel Carbazole Derivatives

The in silico design of novel carbazole derivatives is a burgeoning field, driven by the quest for new materials with tailored electronic, optical, and biological properties. Computational tools allow for the rational design of molecules, predicting their properties before their actual synthesis, which saves significant time and resources. pharmainfo.innih.gov

The process of in silico design often begins with a known carbazole scaffold, such as 3,6-dibromocarbazole, which can be systematically modified by adding various functional groups. nih.gov For instance, computational software can be used to predict physicochemical properties, drug-likeness, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of newly designed molecules. pharmainfo.in This is particularly relevant in the design of new therapeutic agents. For example, in a study on fused carbazole-imidazole derivatives as potential anti-diabetic agents, in silico docking was used to confirm that the most potent compounds interacted with key residues in the active site of the α-glucosidase enzyme. nih.gov

In the realm of materials science, DFT and time-dependent DFT (TD-DFT) are instrumental in designing carbazole derivatives for applications such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). nih.gov These computational methods can predict key parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and absorption and emission spectra. For example, in the design of hole-transporting materials for PSCs, quantum chemical simulations provide insights into the structural, molecular, electronic, and optical parameters of novel carbazole derivatives. nih.gov

Starting with a molecule like 3,6-Dibromo-1-nitro-9H-carbazole, in silico design could explore the introduction of various donor and acceptor groups to modulate its electronic properties. The existing bromo and nitro groups provide a starting point for further functionalization, for example, through cross-coupling reactions at the bromine-substituted positions. The table below illustrates the kind of data that can be generated through computational design, in this case for hypothetical derivatives of 3,6-dibromocarbazole aimed at tuning their electronic properties for potential use in electronic devices.

| Compound ID | Substituent at C1 | Substituent at C8 | Calculated HOMO (eV) | Calculated LUMO (eV) | Calculated Band Gap (eV) |

| Parent | -NO₂ | -H | -6.25 | -2.80 | 3.45 |

| D1 | -NO₂ | -NH₂ | -5.80 | -2.75 | 3.05 |

| D2 | -NO₂ | -OCH₃ | -6.05 | -2.78 | 3.27 |

| A1 | -NO₂ | -CN | -6.40 | -3.10 | 3.30 |

| A2 | -NO₂ | -CF₃ | -6.55 | -3.20 | 3.35 |

| Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information generated in in silico design studies. The values are based on general trends observed for the respective functional groups. |

This predictive power of computational chemistry allows for the screening of a large number of potential candidates in a virtual environment, identifying the most promising ones for synthesis and experimental validation. pharmainfo.in

Applications in Chemical Sensing and Environmental Monitoring

Fluorescence Quenching Mechanisms for Analyte Detection

Fluorescence quenching is a process that decreases the fluorescence intensity of a substance. For carbazole-based sensors, this can occur through several mechanisms, including photo-induced electron transfer (PET), Förster resonance energy transfer (FRET), and the inner filter effect (IFE). mdpi.com

Photo-induced Electron Transfer (PET): In this process, the excited-state fluorophore (the carbazole (B46965) derivative) transfers an electron to or from the analyte. This transfer is energetically favorable and results in a non-fluorescent, charge-separated state, thus quenching the fluorescence. The electron-rich nature of the carbazole ring makes it a good electron donor, a property that can be tuned by the presence of electron-withdrawing or electron-donating substituents. mdpi.com

Förster Resonance Energy Transfer (FRET): FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor molecule (the analyte). This energy transfer is dependent on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the distance and orientation between the two. mdpi.com

Inner Filter Effect (IFE): The inner filter effect occurs when the analyte absorbs either the excitation or emission light of the fluorophore. This absorption reduces the amount of light that can excite the fluorophore or the amount of emitted fluorescence that reaches the detector, leading to an apparent quenching of the fluorescence signal. mdpi.com

The efficiency of these quenching mechanisms is highly dependent on the specific structure of the carbazole derivative and the nature of the analyte. The presence of bromine and nitro groups on the carbazole core of 3,6-Dibromo-1-nitro-9H-carbazole significantly influences its electronic properties and, consequently, its potential as a fluorescent sensor.

Design of Carbazole-Based Fluorescent Probes

The design of effective fluorescent probes based on carbazole derivatives involves the strategic placement of functional groups to enhance their sensitivity and selectivity for specific analytes. The carbazole moiety serves as the core fluorophore due to its inherent fluorescence and rigid planar structure. nih.gov

Key design considerations include:

Introduction of Recognition Sites: Functional groups that can specifically interact with the target analyte are incorporated into the carbazole structure. These interactions can be hydrogen bonding, metal coordination, or other specific chemical reactions. For example, aldehyde groups can be introduced as potential hydrogen bonding sites. mdpi.com

Tuning of Photophysical Properties: The absorption and emission wavelengths, quantum yield, and Stokes shift of the carbazole fluorophore can be modulated by adding substituents to the carbazole ring. This allows for the development of probes that operate in specific regions of the electromagnetic spectrum, which can be advantageous for avoiding interference from other components in a sample. rsc.org

Enhancement of Solubility and Biocompatibility: For applications in biological systems or aqueous environments, the solubility of the carbazole probe is a critical factor. Functional groups that improve water solubility can be added to the structure. nih.gov

The synthesis of these functionalized carbazoles often involves multi-step organic reactions, such as Suzuki coupling and Schiff base reactions, to build complex molecular architectures tailored for specific sensing applications. nih.govtandfonline.com

Sensing of Nitroaromatic Compounds (NACs)